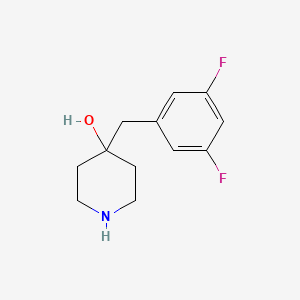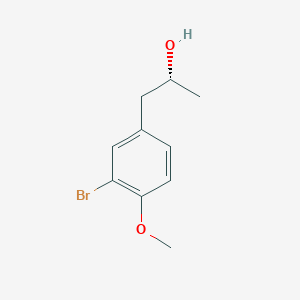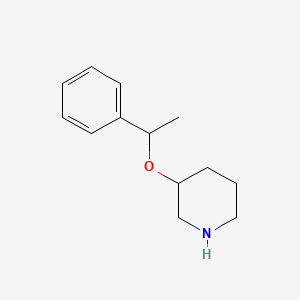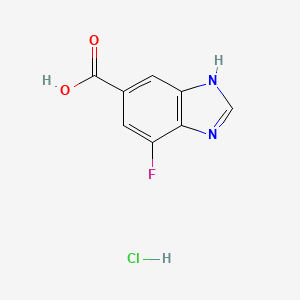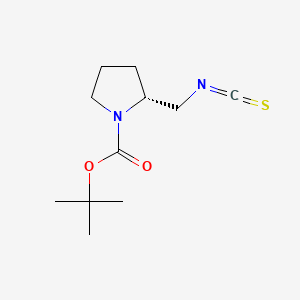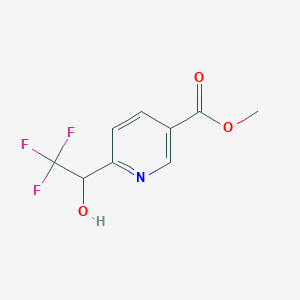
6-(2,2,2-Trifluoro-1-hydroxy-ethyl)-nicotinic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C8H8F3NO2 It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-3-carboxylate typically involves the reaction of 6-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-3-ol with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol
- 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
Uniqueness
Methyl 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-3-carboxylate is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical properties
Eigenschaften
Molekularformel |
C9H8F3NO3 |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
methyl 6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8F3NO3/c1-16-8(15)5-2-3-6(13-4-5)7(14)9(10,11)12/h2-4,7,14H,1H3 |
InChI-Schlüssel |
OVYWZXYQILASCY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(C=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





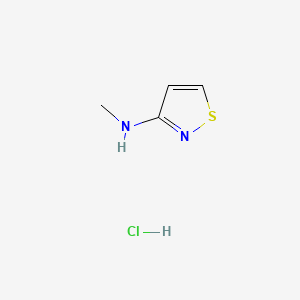
![rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)

